molecular formula C21H22N6O2 B2531756 (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-62-4

(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2531756
CAS RN: 2034409-62-4
M. Wt: 390.447
InChI Key: YMXMSGZRJWXHRA-UHFFFAOYSA-N
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Description

(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One study focuses on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, highlighting the use of molecular orbital methods and conformational analysis to understand the binding interactions and antagonist activity of similar compounds (Shim et al., 2002). This research demonstrates the importance of structural analysis in drug design, especially for targeting specific receptors.

Antimicrobial Activity

Research on new pyridine derivatives, including those related to the query compound, has shown variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests the potential for chemical modifications to enhance antimicrobial properties.

Antimycobacterial Agents

Nicotinic acid hydrazide derivatives have been synthesized and screened for antimycobacterial activity, demonstrating the potential for similar compounds to be developed as treatments for tuberculosis and other mycobacterial infections (. R.V.Sidhaye, . A.E.Dhanawade, . K.Manasa, & . G.Aishwarya, 2011).

Anticonvulsant Agents

Compounds with similar structures have been evaluated for their anticonvulsant activities, with some showing promising results in models of epilepsy (Malik & Khan, 2014). This highlights the potential for neuroactive drug development.

Dipeptidyl Peptidase IV Inhibitors

A related compound, acting as a dipeptidyl peptidase IV inhibitor, was investigated for its potential in treating type 2 diabetes, demonstrating the relevance of such chemical structures in developing new therapeutic agents (Ammirati et al., 2009).

properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(18-13-19(29-25-18)16-5-3-7-22-14-16)27-10-8-26(9-11-27)20-12-15-4-1-2-6-17(15)23-24-20/h3,5,7,12-14H,1-2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXMSGZRJWXHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.